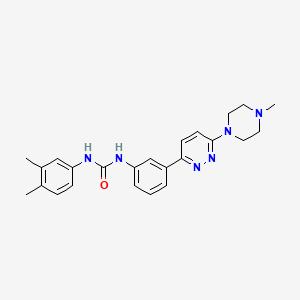

1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-17-7-8-21(15-18(17)2)26-24(31)25-20-6-4-5-19(16-20)22-9-10-23(28-27-22)30-13-11-29(3)12-14-30/h4-10,15-16H,11-14H2,1-3H3,(H2,25,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKCLJRJJWEUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related urea derivatives from peer-reviewed literature, focusing on molecular features, synthetic yields, and mass spectrometry data.

Key Structural and Functional Insights:

- Pyridazine vs. Thiazole Cores : The target compound’s pyridazine core (vs. thiazole in 9n) may enhance π-π stacking interactions with aromatic residues in target proteins. However, thiazole-containing analogs like 9n exhibit higher synthetic yields (75–79%) , suggesting better synthetic feasibility.

- Substituent Effects : The 4-methylpiperazine group in the target compound likely improves solubility compared to unsubstituted piperazine (as in 9n) or hydrophobic groups like trifluoromethyl (e.g., 6o, [M+H]+ 340.0 ).

- Pyrazole vs. Piperazine on Pyridazine : The pyrazole-substituted pyridazine in ’s compound (399.5 g/mol) is lighter than the target’s 4-methylpiperazine variant, which may influence pharmacokinetic properties .

Research Findings and Implications

- Synthetic Accessibility : Thiazole- and triazine-containing analogs (e.g., 9n, 18) are well-documented with moderate-to-high yields (75–83%), while pyridazine-based compounds (e.g., ) require further optimization for scalable synthesis.

- Bioactivity Potential: Piperazine and pyridazine moieties are common in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound could be explored for oncology or inflammatory diseases. In contrast, trifluoromethyl-substituted ureas (e.g., 6m, 6o) may prioritize metabolic stability over solubility .

Q & A

Q. How can theoretical frameworks guide mechanistic studies of this compound?

- Methodological Answer :

- Kinase Inhibition Theory : Apply Michaelis-Menten kinetics to analyze competitive/non-competitive inhibition modes .

- Free Energy Perturbation (FEP) : Quantify binding energy changes induced by substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.